(S)-2-(benzylamino)-2-phenylacetic acid
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Overview
Description
(S)-2-(benzylamino)-2-phenylacetic acid is a chiral compound that belongs to the class of α-amino acids It features a benzylamino group and a phenylacetic acid moiety, making it an interesting molecule for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(benzylamino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which starts with the condensation of benzaldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the desired α-amino acid .
Another method involves the asymmetric hydrogenation of an imine precursor using a chiral catalyst. This approach allows for the enantioselective synthesis of the (S)-enantiomer of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis or asymmetric hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(benzylamino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Benzyl ketones or benzoic acids.
Reduction: Benzylamines or benzyl alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-(benzylamino)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-2-(benzylamino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2-(benzylamino)-2-phenylacetic acid: The enantiomer of the compound, which may have different biological activities.
Benzylamine: A simpler analogue with a similar benzylamino group but lacking the phenylacetic acid moiety.
Phenylacetic acid: A related compound with a phenylacetic acid structure but without the benzylamino group
Uniqueness
(S)-2-(benzylamino)-2-phenylacetic acid is unique due to its chiral nature and the presence of both benzylamino and phenylacetic acid groups. This combination of structural features allows for specific interactions with biological targets, making it a valuable compound for research and pharmaceutical development .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2S)-2-(benzylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2,(H,17,18)/t14-/m0/s1 |
InChI Key |
LCRCODPYSHSWAR-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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